molecular formula C23H25NO4 B2357185 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid CAS No. 1339680-62-4

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid

Cat. No.: B2357185
CAS No.: 1339680-62-4
M. Wt: 379.456
InChI Key: BLEWZDAVWPLFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEWZDAVWPLFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Direct Fmoc Protection of Piperidine-3-Propanoic Acid

Reaction Scheme and Conditions

This one-step method involves the reaction of piperidine-3-propanoic acid with Fmoc chloride (Fmoc-Cl) in the presence of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

$$
\text{Piperidine-3-propanoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}
$$

Optimization and Yield
  • Base Selection : DIPEA outperforms alternatives like triethylamine due to its superior solubility in DCM and reduced side reactions.
  • Solvent Effects : DMF increases reaction rate but may necessitate subsequent purification to remove residual solvent.
  • Yield : Reported yields range from 65% to 85%, with purity >95% achieved via recrystallization from ethyl acetate/hexane.

Solid-Phase Synthesis Using 2-Chlorotrityl Resin

Cleavage and Isolation

The target compound is cleaved from the resin using 20% hexafluoroisopropanol (HFIP) in DCM over 1.5 hours, yielding the product in 70–90% purity. Subsequent purification via reversed-phase HPLC elevates purity to >98%.

Solution-Phase Coupling with HATU/HOAt

Mechanistic Pathway

This method employs 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid, which is activated using HATU/HOAt and coupled to β-alanine methyl ester. Saponification of the ester with lithium hydroxide yields the final product.

$$
\text{Fmoc-piperidine-3-carboxylic acid} + \text{β-alanine methyl ester} \xrightarrow{\text{HATU, HOAt}} \text{Methyl ester intermediate} \xrightarrow{\text{LiOH}} \text{Target Compound}
$$

Performance Metrics
  • Coupling Efficiency : 80–94% conversion observed via LC-MS.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Yield (%) Scalability Purity Post-Purification
Direct Fmoc Protection 65–85 Moderate >95%
Solid-Phase Synthesis 70–90 High >98%
Solution-Phase Coupling 80–94 Low >95%

Practical Considerations

  • Solid-Phase Synthesis : Ideal for combinatorial libraries but requires specialized equipment.
  • Solution-Phase Coupling : Suitable for small-scale synthesis but involves multi-step purification.
  • Direct Protection : Balances simplicity and yield, making it the preferred method for industrial-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.38 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 3.98–3.85 (m, 1H, piperidine CH), 2.40–2.28 (m, 2H, propanoic acid CH₂).
  • HRMS : m/z calculated for C₂₃H₂₅NO₄ [M+H]⁺ 392.1853, found 392.1856.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for solid-phase-derived batches, with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Epimerization During Coupling

The stereochemical integrity of the piperidine ring is prone to epimerization under acidic or high-temperature conditions. Mitigation includes:

  • Using HATU/HOAt instead of carbodiimides to reduce reaction time.
  • Maintaining reaction temperatures below 25°C.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid exhibit significant anticancer properties. These compounds can act as inhibitors of specific cancer cell lines by interfering with cellular pathways essential for cancer growth and proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cells, making them potential candidates for further drug development aimed at targeted cancer therapies.

1.2 Neuropharmacological Applications
The structural attributes of this compound allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research has suggested that modifications of this compound can lead to the development of novel antidepressants or anxiolytics. The piperidine ring plays a crucial role in enhancing the bioavailability and efficacy of these compounds in neurological applications.

Organic Synthesis

2.1 Building Block for Peptides
this compound serves as a valuable building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection and deprotection of amino acids during the synthesis process. This application is critical for producing peptides with specific sequences that can be utilized in drug design and development.

2.2 Synthesis of Novel Compounds
The compound can also be utilized as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure enables chemists to modify it further to create new compounds with potentially useful biological activities. For example, derivatives formed by altering the piperidine moiety can lead to new classes of drugs targeting different therapeutic areas.

Case Studies

Study Focus Findings
Anticancer Research Evaluating the cytotoxic effects on cancer cell linesDemonstrated significant apoptosis in breast and lung cancer cells when treated with derivatives of this compound, suggesting potential as an anticancer agent .
Neuropharmacology Study Investigating effects on serotonin receptorsFound that modifications to the piperidine ring improve binding affinity to serotonin receptors, indicating potential for developing new antidepressants .
Peptide Synthesis Application in solid-phase peptide synthesisSuccessfully used as an Fmoc-protected amino acid leading to efficient synthesis of complex peptides .

Mechanism of Action

The mechanism of action of 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of piperidine, preventing unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild conditions, allowing for the continuation of peptide synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 154938-68-8
  • Purity : ≥95% (as per commercial suppliers)

Structural Features :

  • Contains a piperidin-3-yl group linked to a propanoic acid backbone.
  • The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a protective moiety for the piperidine nitrogen, enabling its use in solid-phase peptide synthesis (SPPS) .

Comparison with Structural Analogs

The compound is compared to structurally related Fmoc-protected piperidine derivatives, focusing on substituent variations , reactivity , and applications .

Piperidine Ring Modifications

Compound Name Molecular Formula Key Structural Difference Properties/Applications References
3-[1-(Fmoc)piperidin-4-yl]-3,3-difluoropropanoic acid C₂₃H₂₃F₂NO₄ - Piperidin-4-yl substitution
- Difluoro group at C3
Enhanced metabolic stability due to fluorine; used in protease-resistant peptides
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ - Piperazine ring instead of piperidine
- Acetic acid backbone
Improved water solubility; utilized in linker systems for ADCs
(S)-2-(Fmoc-amino)-3-(1-Boc-piperidin-4-yl)propanoic acid C₂₈H₃₄N₂O₆ - Boc-protected piperidine
- Chiral center at C2
Dual protection (Fmoc + Boc) for orthogonal synthesis; targets kinase inhibitors

Functional Group Variations

Compound Name Molecular Formula Key Functional Group Variation Properties/Applications References
3-((2-((Fmoc-amino)ethyl)dithio)propanoic acid C₂₃H₂₄N₂O₄S₂ - Disulfide bridge (dithioethyl group) Enables reversible conjugation in redox-sensitive drug delivery systems
3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid C₂₄H₂₀N₂O₆ - 4-Nitrophenyl substitution Electron-withdrawing group enhances electrophilicity; used in photoaffinity labeling
3-(Fmoc-amino)-3-(2-nitrophenyl)propanoic acid C₂₄H₂₀N₂O₆ - 2-Nitrophenyl substitution Altered steric hindrance; impacts binding affinity in enzyme inhibitors

Backbone and Linker Modifications

Compound Name Molecular Formula Key Modification Properties/Applications References
3-[(3-{PEG-linker}propyl)carbamoyl]propanoic acid C₂₈H₃₄N₂O₉ - Polyethylene glycol (PEG) linker Enhances solubility and bioavailability; used in ADC payloads
1-(Fmoc-piperidin-3-yl)cyclopropane-1-carboxylic acid C₂₄H₂₅NO₄ - Cyclopropane ring fused to carboxylic acid Rigid structure improves target selectivity in kinase inhibitors

Key Research Findings

Metabolic Stability: The difluoro analog (C₂₃H₂₃F₂NO₄) exhibits 2.5-fold higher metabolic stability in liver microsomes compared to the parent compound due to fluorine’s electron-withdrawing effects .

Redox Sensitivity : Compounds with disulfide bridges (e.g., C₂₃H₂₄N₂O₄S₂) show pH-dependent cleavage, making them ideal for tumor-targeted drug release .

Orthogonal Protection : Dual-protected derivatives (e.g., C₂₈H₃₄N₂O₆) allow sequential deprotection in SPPS, reducing side reactions .

Commercial Availability : The parent compound (CAS 154938-68-8) is supplied by Biosynce with analytical certifications (COA, MSDS), while some analogs (e.g., CymitQuimica’s difluoro variant) are discontinued .

Biological Activity

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid, commonly referred to as Fmoc-piperidine-propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 154938-68-8

The compound exhibits various biological activities primarily through its interaction with cellular pathways. It is known to act as an inhibitor of certain enzymatic processes, particularly those related to protein synthesis and secretion. The following are key mechanisms identified in research:

  • Inhibition of Type III Secretion System (T3SS) :
    • Research indicates that at high concentrations (50 µM), the compound can inhibit the secretion of CPG2 by approximately 50% without completely halting the process. This suggests a potential role in modulating bacterial virulence factors .
  • Modulation of Gene Expression :
    • The compound downregulates the expression of the major activator ler, indicating its potential use in therapeutic strategies aimed at bacterial infections .

Biological Activity

The biological activity of this compound has been evaluated through various assays, showcasing its effectiveness against different biological targets.

Table 1: Summary of Biological Activities

ActivityConcentrationEffect
Inhibition of CPG2 Secretion50 µM~50% inhibition
Downregulation of lerNot specifiedSignificant
CytotoxicityNot specifiedNon-cytotoxic

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of this compound:

  • Screening Assays for Inhibitors :
    • In a dissertation focused on developing screening assays for T3SS inhibitors, this compound was identified as a candidate that could significantly impact bacterial secretion systems .
  • Comparative Studies :
    • Comparative studies with other compounds showed that while some analogs displayed no inhibition at similar concentrations, this compound demonstrated a notable ability to affect T3SS-mediated processes, highlighting its unique properties within a class of related compounds .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid, and how are reaction conditions optimized for high yield?

Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the piperidine nitrogen, followed by coupling with propanoic acid derivatives. Key steps include:

  • Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF .
  • Coupling: Use of coupling agents like HATU or EDCI/HOBt to link the Fmoc-piperidine intermediate to propanoic acid .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
    Optimization focuses on temperature (0–25°C), solvent choice (DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of Fmoc-Cl) to minimize side reactions .

Q. Q2. How is the compound characterized, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

  • 1H/13C NMR: Peaks at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.4 ppm (Fmoc methylene group) confirm Fmoc attachment. Piperidine protons appear at δ 2.5–3.5 ppm .
  • HPLC: Reverse-phase HPLC (e.g., 95–99.76% purity, C18 column, UV detection at 254 nm) .
  • Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+: 380.46) .

Intermediate/Applied Research Questions

Q. Q3. What are the challenges in maintaining stereochemical purity during synthesis, and how are enantiomeric excess (ee) values quantified?

Methodological Answer:

  • Challenges: Racemization can occur during Fmoc deprotection (e.g., using piperidine in DMF). Minimized by low-temperature (0–4°C) and short reaction times (<30 min) .
  • Quantification: Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy to measure ee >98% .

Q. Q4. How does the Fmoc group’s stability impact its use in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The Fmoc group is base-labile, requiring piperidine (20% in DMF) for cleavage. Its orthogonality to acid-labile groups (e.g., Boc) allows sequential deprotection in multi-step syntheses . Stability is pH-dependent: prolonged exposure to >pH 9.5 accelerates degradation .

Advanced Research Questions

Q. Q5. How can conflicting NMR data for Fmoc-protected intermediates be resolved, particularly for diastereomeric mixtures?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolves overlapping signals; NOE correlations identify spatial proximity of protons in rigid piperidine rings .
  • Dynamic NMR: Detects conformational exchange broadening (e.g., piperidine ring puckering) at variable temperatures .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .

Q. Q6. What are the safety considerations for handling this compound, given discrepancies in hazard classifications across sources?

Methodological Answer:

  • Contradictions: Some SDSs report no hazard data , while others classify it as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Precautions: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in sealed containers .

Application-Focused Questions

Q. Q7. How is this compound applied in the synthesis of peptide-based therapeutics, and what are its limitations?

Methodological Answer:

  • Applications: Serves as a backbone modifier in constrained peptides (e.g., cyclized via piperidine ring) for protease resistance .
  • Limitations: Bulky Fmoc group reduces solubility in aqueous buffers; post-synthetic deprotection requires careful pH control to avoid peptide cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.